molecular formula C11H12Cl2N2O3 B2411786 Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate CAS No. 2223115-42-0

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate

Cat. No.: B2411786
CAS No.: 2223115-42-0
M. Wt: 291.13
InChI Key: FZVIYZADSLKTGC-QMMMGPOBSA-N
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Description

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors.

    Introduction of the chloroacetyl group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride.

    Formation of the propanoate ester: The esterification reaction is carried out using methanol and an acid catalyst.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate can be compared with similar compounds such as:

    Methyl (3S)-3-[(2-bromoacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate: This compound has a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and biological activity.

    Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate: The ethyl ester variant may have different solubility and pharmacokinetic properties.

    Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-fluoropyridin-4-yl)propanoate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-18-11(17)5-8(15-10(16)6-12)7-2-3-14-9(13)4-7/h2-4,8H,5-6H2,1H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVIYZADSLKTGC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=NC=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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